![molecular formula C19H16Cl2N2O3 B2936501 1-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]pyrrolidine-2,5-dione CAS No. 314052-84-1](/img/structure/B2936501.png)
1-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]pyrrolidine-2,5-dione
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Overview
Description
1-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]pyrrolidine-2,5-dione is a chemical compound that has been widely studied for its potential applications in scientific research.
Scientific Research Applications
Synthesis and Antimicrobial Activities
- Novel azaimidoxy compounds, including derivatives of pyrrolidine-2,5-dione, have been synthesized and screened for antimicrobial activities, suggesting potential as chemotherapeutic agents (Jain, Nagda, & Talesara, 2006).
Photoluminescent Polymers
- Conjugated polymers incorporating pyrrolidine dione units have been developed, showing strong photoluminescence and potential for electronic applications due to their good solubility and processability into thin films (Beyerlein & Tieke, 2000).
Organic Electronics and Photovoltaics
- A novel electron acceptor based on central carbazole and terminal diketopyrrolopyrrole functionalities has been synthesized, displaying excellent solubility, thermal stability, and high power conversion efficiency in bulk-heterojunction devices, indicating its utility in organic photovoltaic applications (Raynor et al., 2016).
Chemical Transformations and Organic Synthesis
- Research into the transformation of pyrrolidine-2,5-dione to maleimide through tosylation provides insights into the properties of these compounds and their application in organic synthesis (Yan et al., 2018).
Novel Derivatives and Biological Activities
- A new pyrrolidine derivative isolated from Coptis chinensis has been characterized, demonstrating the ongoing discovery of novel compounds with potential biological activities (Li et al., 2013).
Mechanism of Action
Target of Action
The primary target of this compound is the c-Myc protein . c-Myc is a transcription factor that plays a crucial role in cell cycle progression, apoptosis, and cellular transformation .
Mode of Action
The compound binds to c-Myc370-409 at different sites along the peptide chain . This binding behavior can be described as a ‘ligand cloud’, where the ligand binds at different sites throughout the c-Myc370-409 chain with varying strength .
Biochemical Pathways
The compound’s interaction with c-Myc affects the expression of c-Myc target genes, such as CCND2 and CDK4 . These genes are involved in cell cycle regulation, and their altered expression can lead to changes in cell proliferation and survival .
Result of Action
The compound shows inhibitory activity on HL-60 cells, a human leukemia cell line . It can arrest the cell cycle at the S-phase in a dose-dependent manner . This suggests that the compound may have potential anticancer effects.
properties
IUPAC Name |
1-[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O3/c20-11-1-3-16-14(7-11)15-8-12(21)2-4-17(15)22(16)9-13(24)10-23-18(25)5-6-19(23)26/h1-4,7-8,13,24H,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKLZWOYUGPGAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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